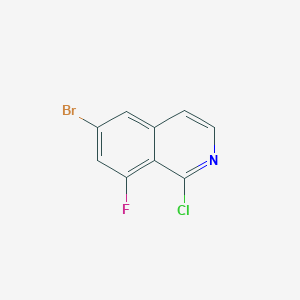

6-Bromo-1-chloro-8-fluoroisoquinoline

Description

This section delineates the fundamental principles and background necessary to appreciate the scientific interest in 6-Bromo-1-chloro-8-fluoroisoquinoline. It begins with an overview of the parent isoquinoline (B145761) system, discusses the pivotal role of halogenation in molecular design, and culminates in the specific rationale and objectives for investigating this triply halogenated scaffold.

The isoquinoline moiety is a privileged structural motif in organic chemistry, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This bicyclic aromatic system is not merely a synthetic curiosity; it is a core component of numerous naturally occurring alkaloids, including morphine, codeine, and papaverine, which exhibit potent physiological activities. amerigoscientific.compharmaguideline.com The presence of the nitrogen atom imparts basicity and unique electronic properties to the ring system, influencing its reactivity and intermolecular interactions.

In advanced organic chemistry, the isoquinoline skeleton is recognized as an "inextricable template for drug discovery." nih.gov Its derivatives have demonstrated a vast spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govamerigoscientific.comnih.gov This wide range of biological relevance has spurred extensive research into novel synthetic methodologies for creating substituted isoquinolines, moving beyond traditional methods like the Pictet–Spengler or Bischler–Napieralski reactions to develop more efficient and versatile synthetic routes. nih.govpharmaguideline.com The ability to functionalize the isoquinoline core at various positions allows chemists to systematically modify its structure to optimize biological activity and other physicochemical properties.

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into heterocyclic frameworks is a powerful and widely used tool in both synthetic and materials science research. Halogenation can profoundly alter a molecule's properties in several ways:

Electronic Effects: Halogens are highly electronegative and exert a strong inductive effect, withdrawing electron density from the ring system. This can modulate the pKa of the heterocycle and influence the reactivity of adjacent functional groups.

Lipophilicity: The introduction of halogens, particularly chlorine and bromine, generally increases the lipophilicity of a molecule. This is a critical parameter in medicinal chemistry as it affects membrane permeability and bioavailability.

Metabolic Stability: Replacing a hydrogen atom with a halogen (especially fluorine) at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Intermolecular Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This interaction is increasingly recognized for its importance in molecular recognition, protein-ligand binding, and the design of supramolecular structures in materials science.

In synthetic chemistry, halogenated heterocycles are invaluable intermediates. The carbon-halogen bond provides a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. researchgate.netatlantis-press.com In materials science, the unique electronic properties of halogenated heterocycles are exploited in the development of organic semiconductors, dyes, and polymers. ossila.com

The specific compound, this compound, is a subject of research interest due to the unique combination of a privileged heterocyclic core and a distinct tri-halogenation pattern. While detailed studies on this exact molecule are not extensively published, the rationale for its synthesis and investigation can be understood from the principles of medicinal chemistry and synthetic design.

The isoquinoline core provides a proven biological scaffold. nih.govnih.gov The three different halogen atoms at positions 1, 6, and 8 offer several strategic advantages:

Fine-Tuning of Properties: The presence of three halogens allows for precise modulation of the molecule's electronic landscape, lipophilicity, and steric profile. The fluorine at position 8, the chlorine at position 1, and the bromine at position 6 each contribute differently to these properties.

Orthogonal Reactivity: The different carbon-halogen bonds (C-Cl, C-Br) exhibit differential reactivity in transition-metal-catalyzed cross-coupling reactions. This allows for selective, stepwise functionalization of the molecule. For instance, the C-Br bond can often be reacted selectively over the C-Cl bond, enabling the introduction of one substituent at the 6-position, followed by a different modification at the 1-position. This makes the compound a highly versatile building block for creating libraries of complex derivatives. chemicalbook.com

Probing Structure-Activity Relationships (SAR): By synthesizing this specific isomer, researchers can systematically probe the SAR of halogenated isoquinolines. The biological activity of this compound can be compared with isomers containing the same atoms at different positions to understand how the spatial arrangement of the halogens impacts interaction with biological targets like enzymes or receptors. pharmaguideline.com For example, the use of related halogenated quinolines as intermediates for anticancer agents highlights the importance of this class of compounds in drug discovery. researchgate.netatlantis-press.com

Academic and industrial investigations into this compound are primarily centered on its utility as a versatile chemical intermediate. The principal objectives of such research include:

Development of Synthetic Libraries: A primary goal is to use this compound as a starting material to generate large libraries of novel, more complex isoquinoline derivatives through sequential and regioselective cross-coupling reactions. These libraries are then screened for potential biological activity against a wide range of therapeutic targets.

Exploration of Novel Bioactive Agents: Given the established anticancer and antimicrobial activities of other isoquinoline derivatives, a key objective is to synthesize analogues from this scaffold in the search for new lead compounds in drug discovery. amerigoscientific.comnih.gov Research on related compounds, such as 6-bromo-1-chloroisoquinoline, has shown their utility in preparing antagonists for cell signaling pathways.

Methodology Development: The compound serves as a model system for developing and refining new synthetic methodologies, particularly in the area of regioselective catalysis. The challenge of selectively functionalizing one C-X bond in the presence of others drives innovation in catalyst design and reaction optimization.

Materials Science Applications: Investigations may also explore the incorporation of this fluorinated and halogenated building block into polymers or organic electronic materials. The specific substitution pattern could impart desirable properties such as thermal stability, charge transport characteristics, or luminescence for applications in fields like OLEDs. ossila.com

Below is a data table summarizing the key identifiers and computed properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2411635-02-2 chemicalbook.com |

| Molecular Formula | C₉H₄BrClFN sigmaaldrich.com |

| Molecular Weight | 258.49 g/mol |

| Monoisotopic Mass | 258.91998 Da uni.lu |

| SMILES | C1=CN=C(C2=C(C=C(C=C21)Br)F)Cl uni.lu |

| InChIKey | HJWTZNMYQGDTCH-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-chloro-8-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-13-9(11)8(5)7(12)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWTZNMYQGDTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C(C=C(C=C21)Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 1 Chloro 8 Fluoroisoquinoline

Retrosynthetic Analysis and Strategic Disconnections

A thorough retrosynthetic analysis of 6-bromo-1-chloro-8-fluoroisoquinoline reveals several potential synthetic routes, each with its own set of precursors and challenges. The primary disconnections involve the formation of the isoquinoline (B145761) core and the introduction of the halogen substituents at specific positions.

Identification of Key Precursors and Synthetic Challenges

The most logical final step in the synthesis of the target molecule is the conversion of a hydroxyl group at the C1 position to a chloro group. This is a common transformation in isoquinoline chemistry, often achieved with reagents like phosphorus oxychloride (POCl₃). This retrosynthetic step leads to the key precursor: 6-bromo-8-fluoroisoquinolin-1-ol .

The synthesis of this key intermediate is the central challenge. Further disconnection of the isoquinoline core of 6-bromo-8-fluoroisoquinolin-1-ol can be envisioned through several classical named reactions used for isoquinoline synthesis. These disconnections point towards appropriately substituted benzene (B151609) derivatives as the primary starting materials.

For instance, a Pomeranz-Fritsch-type cyclization would suggest 3-bromo-5-fluorobenzaldehyde and an aminoacetaldehyde acetal (B89532) as precursors. Similarly, a Bischler-Napieralski approach would identify N-[2-(3-bromo-5-fluorophenyl)ethyl]acetamide as the key intermediate, which in turn can be synthesized from 2-(3-bromo-5-fluorophenyl)ethanamine .

The primary synthetic challenges associated with these routes include:

Regiocontrol during cyclization: Ensuring that the electrophilic cyclization occurs at the correct position (ortho to the ethylamine (B1201723) or aldehyde group and para to the bromine) on the highly deactivated 3-bromo-5-fluorophenyl ring.

Compatibility of functional groups: The harsh acidic conditions often employed in classical isoquinoline syntheses must be compatible with the halogen substituents.

Synthesis of precursors: The preparation of the substituted benzaldehyde (B42025) or phenethylamine (B48288) precursors from commercially available starting materials.

Considerations for Regioselectivity and Chemoselectivity

The directing effects of the substituents on the benzene ring are paramount in determining the outcome of the cyclization step. In a 3-bromo-5-fluoro-substituted phenyl precursor, both bromine and fluorine are ortho-, para-directing deactivators. The cyclization, being an electrophilic aromatic substitution, will be directed to the positions activated by these halogens.

In the case of a precursor like 2-(3-bromo-5-fluorophenyl)ethanamine, the cyclization for a Bischler-Napieralski or Pictet-Spengler reaction would need to occur at the C6 position of the phenyl ring. This position is ortho to the bromine atom and para to the fluorine atom, making it the most likely site for electrophilic attack. The combined directing effects of both halogens converge on this position, favoring the desired 6,8-disubstituted isoquinoline product.

Chemoselectivity is also a critical consideration, particularly in the presence of multiple reactive sites. For instance, during the construction of the precursors, selective functionalization of the starting materials is necessary to avoid unwanted side reactions.

Classical and Modern Approaches to Isoquinoline Core Construction

Both classical and modern synthetic methods can be adapted for the synthesis of the 6-bromo-8-fluoroisoquinoline (B1374276) core.

Modifications of Pomeranz-Fritsch Cyclization for Polyhalogenated Systems

The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, offers a direct route to the isoquinoline nucleus. wikipedia.org For the synthesis of 6-bromo-8-fluoroisoquinoline, this would involve the reaction of 3-bromo-5-fluorobenzaldehyde with aminoacetaldehyde dimethyl acetal .

The key step is the electrophilic cyclization of the intermediate Schiff base onto the aromatic ring. The strongly acidic conditions, typically using concentrated sulfuric acid, are necessary to promote the reaction. wikipedia.org The regioselectivity of this cyclization is governed by the directing effects of the bromo and fluoro substituents, which should favor the formation of the desired 6,8-disubstituted product.

| Reaction | Precursors | Conditions | Key Challenge |

| Modified Pomeranz-Fritsch | 3-Bromo-5-fluorobenzaldehyde, Aminoacetaldehyde dimethyl acetal | Concentrated H₂SO₄, heat | Overcoming the deactivation of the aromatic ring by the two halogen substituents. |

Innovations in Bishler-Napieralski and Pictet-Spengler Reactions for Diverse Substitution Patterns

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. researchgate.netthieme-connect.deorganic-chemistry.org This method would start with 2-(3-bromo-5-fluorophenyl)ethanamine , which would be acylated to form N-[2-(3-bromo-5-fluorophenyl)ethyl]acetamide . The cyclization of this amide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) would yield the dihydroisoquinoline intermediate. researchgate.netthieme-connect.de Subsequent dehydrogenation would afford 6-bromo-8-fluoroisoquinoline.

The Pictet-Spengler reaction offers an alternative route, particularly for the synthesis of tetrahydroisoquinolines, which can then be oxidized to the fully aromatic isoquinoline. wikipedia.org This reaction involves the condensation of a β-arylethylamine, such as 2-(3-bromo-5-fluorophenyl)ethanamine , with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The presence of two deactivating halogen groups on the aromatic ring would likely necessitate strong acid catalysis and elevated temperatures to achieve cyclization.

| Reaction | Key Intermediate | Reagents | Product |

| Bischler-Napieralski | N-[2-(3-bromo-5-fluorophenyl)ethyl]acetamide | P₂O₅ or POCl₃, then an oxidizing agent | 6-Bromo-8-fluoroisoquinoline |

| Pictet-Spengler | 2-(3-bromo-5-fluorophenyl)ethanamine | Aldehyde/Ketone, Strong Acid, then an oxidizing agent | 6-Bromo-8-fluoroisoquinoline |

Ring-Closing Reactions Involving Halogenated Intermediates

Modern synthetic methodologies, such as ring-closing metathesis (RCM), offer powerful alternatives for the construction of heterocyclic systems. mdpi.com A potential RCM approach to a precursor of 6-bromo-8-fluoroisoquinoline could involve the synthesis of a diene-substituted benzene derivative.

For example, a suitably substituted diene, such as 1-allyl-2-(but-3-en-1-yl)-3-bromo-5-fluorobenzene , could undergo an RCM reaction catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a dihydropyridine (B1217469) ring fused to the benzene core. Subsequent oxidation would then lead to the aromatic isoquinoline system. The challenge in this approach lies in the synthesis of the diene precursor with the correct substitution pattern.

Advanced Functionalization and Halogenation Strategies

The strategic modification of the this compound scaffold is crucial for developing derivatives with tailored properties. Advanced functionalization and halogenation techniques offer precise control over the introduction and manipulation of substituents on the isoquinoline core. These methods include leveraging the inherent electronic properties of the heterocyclic system and employing modern catalytic processes to achieve high regio- and chemoselectivity.

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.orgharvard.edu In the context of this compound, the endocyclic nitrogen atom can act as a weak directing group, potentially enabling metalation at the C-2 position. However, the acidity of protons on the isoquinoline ring is influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom.

The process typically involves treating the substrate with a strong lithium amide base, such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), or a combination of a magnesium amide and LiCl (TMPMgCl·LiCl), which can offer improved functional group tolerance. harvard.edu Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups.

Potential DoM applications for this compound:

Deuteration: Quenching with D₂O can introduce a deuterium (B1214612) label, useful for mechanistic studies.

Halogenation: Reaction with electrophilic halogen sources like I₂, Br₂, or C₂Cl₆ can install an additional halogen atom.

Alkylation/Arylation: Treatment with alkyl halides or other electrophiles can forge new carbon-carbon bonds.

Challenges in the DoM of this specific molecule include the potential for competitive attack of the organometallic reagent at the carbon-halogen bonds (halogen-metal exchange), particularly at the more reactive C-Br bond. The choice of the metalating agent and reaction conditions is therefore critical to favor C-H activation over other pathways. harvard.eduuwindsor.ca

Late-Stage Halogenation and Dehalogenation Methodologies (Regio- and Chemoselective)

Late-stage halogenation allows for the introduction of halogen atoms onto complex molecules in the final steps of a synthetic sequence, providing a direct path to new analogues. nih.gov For this compound, these methods could be used to install additional halogens or to selectively replace existing ones.

One effective strategy for the C-4 halogenation of isoquinolines involves a dearomatization-rearomatization sequence. nih.govacs.org This method uses an activating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to temporarily dearomatize the heterocyclic ring, enabling a highly regioselective electrophilic halogenation at the C-4 position. Subsequent acid-promoted rearomatization restores the isoquinoline core, now bearing a new halogen at C-4. nih.govacs.org This approach offers excellent site selectivity, which is often difficult to achieve through classical electrophilic aromatic substitution due to the complex directing effects of the nitrogen and existing halogens. acs.org

Selective dehalogenation, conversely, offers a route to remove specific halogen atoms. This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-mediated reductions. The chemoselectivity of dehalogenation often follows the order of C-I > C-Br > C-Cl > C-F, allowing for the potential selective removal of the bromine atom at C-6 without affecting the chlorine or fluorine atoms.

| Method | Reagents | Target Position | Key Features |

| Dearomatization-Halogenation | 1. Boc₂O2. N-Halosuccinimide (NCS, NBS, NIS)3. Acid (e.g., TFA) | C-4 | High regioselectivity for the C-4 position; mild conditions. nih.govacs.org |

| Electrophilic Halogenation | Br₂/AlCl₃ | C-5 | Classical electrophilic substitution conditions, often leading to mixtures. acs.org |

| Selective De-bromination | Pd/C, H₂, Base (e.g., Et₃N) | C-6 | Chemoselective removal of the most labile C-Br bond. |

C-H Functionalization Approaches for Selective Halogen Introduction

The regioselectivity of these reactions is governed by the choice of metal catalyst (e.g., Pd, Rh, Ir, Ru) and directing group. nih.gov While the endocyclic nitrogen can direct functionalization to the C-2 position, other positions can be targeted through the temporary installation of a removable directing group. nih.govthieme-connect.de For instance, a picolinamide (B142947) or other N-chelating group could be installed on a precursor to direct C-H activation to a specific site before being cleaved.

Although direct C-H halogenation of this specific trifunctionalized isoquinoline is not widely reported, general principles suggest that palladium or rhodium catalysts could be employed with suitable halogenating agents (e.g., N-halosuccinimides) to achieve regioselective halogen introduction at otherwise unreactive C-H bonds. nih.gov

Transition Metal-Catalyzed Cross-Coupling for Aryl-Halide Derivatization

The presence of three distinct carbon-halogen bonds (C-Br, C-Cl, C-F) on the this compound scaffold makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds. nih.govnih.gov The differential reactivity of the aryl halides (reactivity order: C-Br > C-Cl >> C-F) allows for selective and sequential functionalization of the molecule. The C-6 bromine is the most reactive site for oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), followed by the C-1 chlorine. The C-8 fluorine is generally inert under typical cross-coupling conditions.

Suzuki-Miyaura, Sonogashira, Heck, and Stille Coupling Applications

These palladium-catalyzed reactions are among the most powerful tools for C-C bond formation and can be selectively applied to the C-6 and C-1 positions of this compound.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple at the C-6 position, leaving the C-1 chloro group intact for subsequent transformations. nih.govnih.gov Further forcing conditions could then enable a second coupling at the C-1 position.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org It is highly effective for functionalizing the C-6 bromo position to introduce alkynyl moieties, which are versatile handles for further chemistry, such as click reactions or cyclizations. libretexts.org Similar to the Suzuki coupling, selective reaction at C-6 is expected. libretexts.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.org This allows for the introduction of vinyl groups at the C-6 or C-1 positions, providing access to a range of functionalized derivatives. researchgate.net

Stille Coupling: This reaction involves the coupling of the aryl halide with an organostannane reagent. While less common due to the toxicity of tin reagents, it offers a mild and versatile method for C-C bond formation and is noted as a potential follow-up reaction for halogenated isoquinolines. nih.govacs.org

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Primary Target Site |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd(PPh₃)₄, Ligand, Base (e.g., K₂CO₃) | C-6 (Bromo) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | C-6 (Bromo) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | C-6 (Bromo) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄, Ligand | C-6 (Bromo) |

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This methodology is exceptionally broad and allows for the synthesis of a wide array of aniline (B41778) derivatives. For this compound, this reaction provides a direct route to introduce primary or secondary amine functionalities, as well as anilines and other N-heterocycles, primarily at the reactive C-6 position. arkat-usa.orgresearchgate.net The choice of a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, JohnPhos) is often crucial for achieving high yields. beilstein-journals.org

This catalytic system can be extended to form C-O and C-S bonds by using alcohols, phenols, or thiols as coupling partners. These reactions provide straightforward access to aryl ethers and thioethers, respectively. As with other cross-coupling reactions on this substrate, selective functionalization at the C-6 position can be readily achieved, with the potential for subsequent reaction at the C-1 position under more vigorous conditions.

Catalyst Development and Ligand Effects in Cross-Coupling Reactions with this compound Precursors

The construction of the this compound scaffold or the functionalization of its precursors heavily relies on transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are frequently employed for their versatility in forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org The primary challenge in synthesizing polyhalogenated compounds is achieving regioselectivity—that is, selectively reacting at one halogenated position while leaving others intact.

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl. mdpi.com This inherent reactivity difference can be exploited to selectively functionalize a precursor containing multiple different halogens. However, the catalyst system, particularly the choice of ligand coordinated to the metal center, plays a pivotal role in modulating this reactivity and controlling the reaction's outcome. rsc.org

Ligands influence the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. Sterically bulky and electron-rich phosphine ligands, such as the dialkylbiarylphosphines developed by the Buchwald group, have been shown to generate highly active catalytic systems capable of coupling even less reactive aryl chlorides. nih.gov The steric hindrance of these ligands can promote the reductive elimination step and stabilize the active catalytic species.

Conversely, the use of very bulky ligands can sometimes lead to undesired over-functionalization in dihalogenated substrates. nih.gov Mechanistic studies have shown that after an initial cross-coupling event, the palladium catalyst may remain associated with the product's π-system. nih.gov If the dissociation of the catalyst from this mono-coupled product is slow, the catalyst can "ring-walk" to a nearby C-X bond and initiate a second, intramolecular oxidative addition, leading to a difunctionalized product. nih.gov The balance between catalyst dissociation and this second oxidative addition is heavily influenced by ligand sterics. nih.gov Therefore, careful tuning of the ligand's properties is essential to achieve selective mono-functionalization of a di- or tri-halogenated precursor en route to a compound like this compound.

Below is a table summarizing the general effects of different ligand types on palladium-catalyzed cross-coupling reactions relevant to the synthesis of halogenated isoquinoline precursors.

Table 1: Ligand Effects in Palladium-Catalyzed Cross-Coupling of Polyhalogenated Precursors

| Catalyst System | Ligand Type | Key Characteristics | Expected Effects on Precursor Coupling |

|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | Simple Triarylphosphines (e.g., PPh₃) | Modest steric bulk, electron-rich. | General utility; may require higher temperatures; selectivity can be moderate. |

| Pd(OAc)₂ | Bulky Dialkylbiarylphosphines (e.g., SPhos, XPhos) | Very bulky, electron-donating. nih.gov | High catalytic activity, enabling C-Cl bond activation; can improve selectivity by favoring oxidative addition at more reactive sites (e.g., C-Br over C-Cl). nih.gov |

| PdCl₂(dppf) | Ferrocene-based (e.g., dppf) | Wide bite angle, robust. | Often provides good yields and stability; effective in a wide range of coupling reactions. |

Green Chemistry Principles in the Synthesis of Halogenated Isoquinolines

The synthesis of complex molecules like halogenated isoquinolines traditionally involves multi-step processes that can generate significant chemical waste. The principles of green chemistry provide a framework for designing more sustainable and environmentally responsible synthetic routes. organic-chemistry.orgacs.org This philosophy encourages the reduction or elimination of hazardous substances, maximization of atom economy, and improvement of energy efficiency. organic-chemistry.orgrjpn.org

A key aspect of green chemistry is minimizing the use of hazardous solvents, which contribute to waste and environmental pollution. rjpn.org Research into the synthesis of heterocyclic compounds has demonstrated the viability of solvent-free (neat) reaction conditions. For instance, new isoquinazoline derivatives have been synthesized in high yields under solvent-free conditions at room temperature, offering benefits such as short reaction times and easy product separation. tandfonline.com Similarly, a metal- and additive-free protocol for synthesizing isoquinolones highlights the potential for waste reduction by eliminating the solvent altogether. rsc.org

When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity and availability. organic-chemistry.org "On-water" reactions, where organic reactants are mixed in the presence of water, can sometimes lead to accelerated reaction rates. organic-chemistry.orgresearchgate.net Other strategies include using recyclable solvents or bio-based solvents derived from renewable feedstocks. The goal is to choose a solvent that is effective for the reaction, has minimal environmental impact, and reduces energy requirements for post-reaction separation and purification. rjpn.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.orgprimescholars.com It provides a different perspective on efficiency than reaction yield, which only considers the amount of product obtained relative to the theoretical maximum. acs.org A reaction can have a 100% yield but a very low atom economy if it produces a large quantity of byproducts. primescholars.com

The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

The following table provides a hypothetical comparison of two synthetic approaches to illustrate the concept of atom economy.

Table 2: Illustrative Comparison of Atom Economy in Synthetic Routes

| Synthetic Approach | Reaction Type | Key Reagents | Byproducts | Atom Economy |

|---|---|---|---|---|

| Traditional | Wittig Reaction | Carbonyl compound, phosphonium (B103445) ylide | Triphenylphosphine oxide | Often < 50% primescholars.com |

| Green Alternative | Catalytic C-H Annulation | Aryl precursor, alkyne | Minimal (e.g., H₂O) | High (> 80%) mdpi.com |

| Traditional | Stoichiometric Chlorination | Aromatic precursor, SO₂Cl₂ | HCl, SO₂ | Moderate |

| Green Alternative | Catalytic Cross-Coupling | Halogenated precursor, organometallic reagent | Salt byproduct | Generally higher than elimination/substitution routes |

By prioritizing reaction pathways with high atom economy and utilizing greener solvents or solvent-free conditions, the synthesis of complex molecules like this compound can be made significantly more sustainable.

Chemical Reactivity and Advanced Transformations of 6 Bromo 1 Chloro 8 Fluoroisoquinoline

Differential Reactivity of Halogen Substituents (Bromine, Chlorine, Fluorine)

Nucleophilic Aromatic Substitution (SNAr) Pathways and Selectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated aromatic systems. In 6-Bromo-1-chloro-8-fluoroisoquinoline, the rate and regioselectivity of SNAr reactions are dictated by the stability of the intermediate Meisenheimer complex. The isoquinoline (B145761) nitrogen strongly activates the C-1 and C-3 positions towards nucleophilic attack. Consequently, the chlorine atom at C-1 is the most probable site for substitution by nucleophiles.

The general order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is contrary to the trend for SN1 and SN2 reactions. However, the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized anionic intermediate. The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine or bromine. Despite this, the chlorine at the C-1 position is exceptionally activated by the adjacent nitrogen, making it the most likely site of substitution. The bromine at C-6 is significantly less activated and would require more forcing conditions for substitution. The fluorine at C-8 is the least likely to be displaced via an SNAr mechanism due to its position and the strength of the C-F bond.

Table 1: Predicted Selectivity in Nucleophilic Aromatic Substitution (SNAr) of this compound

| Position of Halogen | Halogen | Predicted Reactivity towards SNAr | Rationale |

|---|---|---|---|

| C-1 | Chlorine | High | Activation by the adjacent electron-withdrawing nitrogen atom. |

| C-6 | Bromine | Low | Less activated position on the carbocyclic ring. |

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Trapping

Metal-halogen exchange is a powerful tool for the formation of organometallic intermediates, which can then be trapped with various electrophiles. wikipedia.org The rate of this exchange typically follows the trend I > Br > Cl. wikipedia.org In this compound, the bromine atom at the C-6 position is the most susceptible to metal-halogen exchange with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. This selective exchange would generate a lithiated isoquinoline species at the C-6 position.

The resulting organolithium intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups at the C-6 position. The chlorine at C-1 and the fluorine at C-8 are generally unreactive under the conditions typically employed for bromine-lithium exchange.

Table 2: Predicted Outcome of Metal-Halogen Exchange and Electrophilic Trapping

| Reagent Sequence | Predicted Site of Exchange | Subsequent Electrophile (E+) | Predicted Product Structure |

|---|---|---|---|

| 1. n-BuLi, THF, -78 °C | C-6 (Br) | CO2 | 1-Chloro-8-fluoro-6-isoquinolinecarboxylic acid |

| 2. H3O+ | |||

| 1. t-BuLi, THF, -78 °C | C-6 (Br) | DMF | 1-Chloro-8-fluoro-6-isoquinolinecarboxaldehyde |

| 2. H3O+ | |||

| 1. n-BuLi, THF, -78 °C | C-6 (Br) | I2 | 6-Iodo-1-chloro-8-fluoroisoquinoline |

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

The halogen substituents on this compound serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. orgsyn.orgorganic-chemistry.org These reactions proceed via a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination. The relative reactivity of the C-Br and C-Cl bonds in the oxidative addition step is crucial for selectivity.

Generally, the C-Br bond undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)) more readily than a C-Cl bond. uwindsor.ca Therefore, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C-6 position. For instance, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base would likely yield the 6-aryl-1-chloro-8-fluoroisoquinoline. Coupling at the C-1 position would require more specialized catalysts or more forcing reaction conditions.

Reactivity of the Isoquinoline Nitrogen and Aromatic Core

Beyond the chemistry of the halogen substituents, the isoquinoline core itself possesses reactive sites. The nitrogen atom is nucleophilic and basic, and the aromatic rings can undergo electrophilic substitution, albeit under specific conditions.

N-Oxidation and Quaternization Reactions

The lone pair of electrons on the isoquinoline nitrogen atom makes it susceptible to reactions with electrophiles.

N-Oxidation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide, is expected to convert the isoquinoline nitrogen to an N-oxide. researchgate.net N-oxidation can alter the electronic properties of the ring system, influencing the reactivity of other positions.

Quaternization: The nitrogen atom can also be alkylated by alkyl halides to form quaternary isoquinolinium salts. The rate of quaternization would depend on the nature of the alkylating agent and the reaction conditions. These salts are often more susceptible to nucleophilic attack on the heterocyclic ring.

Table 3: Predicted Reactions at the Isoquinoline Nitrogen

| Reaction Type | Reagent | Predicted Product |

|---|---|---|

| N-Oxidation | m-CPBA | This compound N-oxide |

Electrophilic Aromatic Substitution on the Isoquinoline Ring (Beyond Halogenation)

Electrophilic aromatic substitution (EAS) on the isoquinoline ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the pyridine (B92270) ring. longdom.org When EAS does occur, it preferentially takes place on the carbocyclic (benzene) ring at positions C-5 and C-8. libretexts.org In this compound, the existing substituents will further influence the regioselectivity of any potential EAS reaction.

The bromine at C-6 and the fluorine at C-8 are deactivating ortho-, para-directors, while the chloro-substituted pyridine ring is strongly deactivating. Therefore, any electrophilic attack would be directed to the C-5 or C-7 positions, with the C-5 position being sterically less hindered. However, the cumulative deactivating effect of the three halogen atoms and the pyridine ring would likely necessitate harsh reaction conditions for EAS to occur. Reactions such as nitration or sulfonation, if successful, would be expected to yield the 5-substituted product as the major isomer.

Nucleophilic Addition to the Isoquinoline Heterocycle

While direct nucleophilic addition to the aromatic isoquinoline ring is uncommon, the system is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C1 position. The presence of the electronegative nitrogen atom in the ring significantly acidifies the protons and activates adjacent positions, making the C1 carbon electron-deficient and thus an excellent electrophilic site for nucleophilic attack. The chlorine atom at this position serves as a competent leaving group, facilitating a wide range of substitution reactions.

This reactivity is a cornerstone for the functionalization of the isoquinoline core. The SNAr mechanism in such systems typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. youtube.com The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the isoquinoline ring, which are modulated by the bromo and fluoro substituents. youtube.comnih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the C1-chloro group to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This versatility allows for the introduction of diverse functional groups and the synthesis of a broad array of substituted isoquinoline derivatives. harvard.eduresearchgate.net

| Nucleophile | Reagent Example | Expected Product Structure | Product Class |

|---|---|---|---|

| Primary Amine | Aniline (B41778) (C₆H₅NH₂) | 6-Bromo-8-fluoro-1-(phenylamino)isoquinoline | 1-Amino-isoquinoline Derivative |

| Secondary Amine | Piperidine (C₅H₁₀NH) | 6-Bromo-1-(piperidin-1-yl)-8-fluoroisoquinoline | 1-Amino-isoquinoline Derivative |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-Bromo-8-fluoro-1-methoxyisoquinoline | 1-Alkoxy-isoquinoline Derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-Bromo-8-fluoro-1-(phenylthio)isoquinoline | 1-Thioether-isoquinoline Derivative |

| Azide | Sodium Azide (NaN₃) | 1-Azido-6-bromo-8-fluoroisoquinoline | 1-Azido-isoquinoline Derivative |

Derivatization for Complex Molecular Architectures

The strategic placement of multiple halogen atoms on the this compound scaffold enables its use as a building block for the synthesis of intricate molecular structures, including fused heterocyclic systems, oligomers or polymers, and coordination complexes.

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions provide a powerful strategy for constructing polycyclic systems by forming a new ring fused to an existing scaffold. The isoquinoline nucleus of this compound can participate in various cycloaddition and annulation reactions to generate novel, complex heterocyclic frameworks. For instance, the C3-C4 double bond of the isoquinoline ring can act as a dienophile or dipolarophile in cycloaddition reactions. nih.gov Furthermore, photoinduced cycloadditions with alkenes can yield complex three-dimensional structures. rsc.orgnih.gov

While specific studies employing this compound in annulation reactions are not prevalent in the surveyed literature, established methodologies for isoquinoline derivatization can be considered. Reactions that form fused rings by engaging the nitrogen atom and the C1 position are particularly common. For example, reaction with bifunctional reagents can lead to the formation of fused five- or six-membered rings, such as imidazo[2,1-a]isoquinolines or pyrimido[2,1-a]isoquinolines. nih.gov These reactions typically begin with the SNAr displacement of the C1-chloride by a nucleophilic group of the bifunctional reagent, followed by an intramolecular cyclization to complete the annulation. The bromo- and fluoro-substituents would remain on the benzo portion of the new fused system, allowing for further functionalization.

Polymerization and Oligomerization Studies

There is limited specific research on the polymerization or oligomerization of this compound. However, its structure suggests significant potential as a monomer in the synthesis of novel conjugated polymers. The presence of two distinct halogen atoms (Br at C6 and Cl at C1) suitable for different types of metal-catalyzed cross-coupling reactions opens the possibility for controlled polymer synthesis.

For example, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki or Stille couplings. This differential reactivity could be exploited to first selectively react at the C6-bromo position, followed by a subsequent polymerization step involving the C1-chloro position. This approach could lead to the formation of well-defined oligomers and polymers where the isoquinoline unit is incorporated into the main chain. Such materials could possess interesting photophysical and electronic properties, analogous to polymers derived from other halogenated heterocycles like thiophenes. researchgate.net This potential application in materials science remains an unexplored area for this specific compound.

Formation of Ligands and Coordination Complexes

The isoquinoline moiety is a well-established ligand in coordination chemistry, utilizing the lone pair of electrons on the sp²-hybridized nitrogen atom to bind to metal centers. wikipedia.orgresearchgate.net this compound can act as a monodentate N-donor ligand, forming coordination complexes with a variety of transition metals.

| Metal Ion (M) | Potential Complex Stoichiometry | Likely Coordination Geometry | Comment |

|---|---|---|---|

| Co(II), Ni(II) | [MX₂L₂] (X = Cl, Br) | Tetrahedral | Based on known complexes with isoquinoline. researchgate.net |

| Zn(II), Cd(II) | [MX₂L₂] (X = Cl, Br) | Tetrahedral | Based on known complexes with isoquinoline. researchgate.net |

| Pd(II), Pt(II) | [MX₂L₂] (X = Cl) | Square Planar | Typical geometry for d⁸ metals. |

| Ag(I) | [AgL₂]⁺ | Linear | Common for Ag(I) with N-donor ligands. |

Advanced Spectroscopic and Crystallographic Elucidation of 6 Bromo 1 Chloro 8 Fluoroisoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of protons and carbons, two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle of complex structures like substituted isoquinolines.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, identifying adjacent protons. For a derivative of 6-Bromo-1-chloro-8-fluoroisoquinoline, COSY would show correlations between neighboring aromatic protons, helping to piece together the substitution pattern on the isoquinoline (B145761) core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, the protons on the isoquinoline ring would show long-range correlations to the halogen-substituted carbons, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is critical for determining the stereochemistry and conformation of molecules.

The following table illustrates hypothetical ¹H and ¹³C NMR chemical shifts for this compound, based on known substituent effects on the isoquinoline ring system. Actual experimental values would be necessary for a definitive assignment.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-3 | 8.1 - 8.3 | 145 - 147 |

| H-4 | 7.6 - 7.8 | 122 - 124 |

| H-5 | 7.9 - 8.1 | 128 - 130 |

| H-7 | 7.7 - 7.9 | 125 - 127 |

| C-1 | - | 150 - 152 |

| C-4a | - | 135 - 137 |

| C-6 | - | 118 - 120 |

| C-8 | - | 158 - 160 (d, JCF) |

| C-8a | - | 126 - 128 |

Note: The chemical shifts are predicted ranges and would require experimental verification. The C-8 signal is expected to show coupling with the fluorine atom.

The specific substitution pattern (regiochemistry) of this compound is determined by a careful analysis of the coupling constants (J-values) in the ¹H NMR spectrum and the long-range correlations in the HMBC spectrum. The presence of fluorine introduces additional complexity and information, as ¹H-¹⁹F and ¹³C-¹⁹F couplings can be observed, further confirming the position of the fluorine substituent. For derivatives with stereocenters, the spatial relationships between protons, as revealed by NOESY, are paramount in assigning the relative stereochemistry.

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in the solid state. It is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. By analyzing the chemical shifts and cross-polarization dynamics in ssNMR spectra, different polymorphs of a this compound derivative could be identified and characterized. Furthermore, ssNMR can provide information on intermolecular packing and hydrogen bonding within the crystal lattice, complementing data obtained from X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally established.

For the related compound, 6-Bromo-1-chloroisoquinoline, the expected monoisotopic mass can be calculated with high precision.

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918338 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

Calculated Monoisotopic Mass for C₉H₅⁷⁹Br³⁵ClN: 240.92939 Da

Experimental HRMS data for a synthesized sample of 6-Bromo-1-chloroisoquinoline would be expected to match this calculated value very closely, confirming the molecular formula.

In addition to providing the molecular weight, mass spectrometry can offer structural insights through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments provide clues about the molecule's structure. For halogenated isoquinolines, characteristic fragmentation pathways often involve the loss of halogen atoms or the cleavage of the isoquinoline ring system. For instance, in the mass spectrum of 6-Bromo-1-chloroisoquinoline, one might observe fragments corresponding to the loss of a bromine radical followed by a chlorine radical, or vice versa.

A synthesis of 6-Bromo-1-chloroisoquinoline reported mass spectrometry data showing peaks at m/z 241 and 243, corresponding to the protonated molecule [M+H]⁺, with the isotopic pattern characteristic of a compound containing one bromine atom. chemicalbook.com

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a derivative could look like the following table, which is based on data for other substituted isoquinolines. semanticscholar.orgeurjchem.com

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.3 |

| b (Å) | 8.1 |

| c (Å) | 35.0 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1504 |

| Z | 4 |

An SC-XRD analysis of this compound would definitively confirm the connectivity and regiochemistry of the substituents on the isoquinoline core. Furthermore, it would reveal details about the intermolecular interactions, such as π-stacking or halogen bonding, which govern the packing of the molecules in the solid state.

Determination of Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov While a crystal structure for this compound has not been reported, analysis of related isoquinoline structures allows for a reliable prediction of its molecular geometry.

The core of the molecule is the planar isoquinoline ring system. The fused bicyclic structure imparts significant rigidity, and the aromaticity necessitates a planar conformation for the ring atoms. Bond lengths and angles would be expected to be similar to those determined for isoquinoline itself through computational studies, with minor deviations caused by the steric and electronic effects of the halogen substituents. researchgate.net For example, density functional theory (DFT) calculations on the parent isoquinoline molecule provide a baseline for expected bond distances and angles. figshare.com

The C-Cl, C-Br, and C-F bond lengths will depend on their position on the aromatic ring and the hybridisation of the carbon atom. Typical C-Halogen bond lengths in aromatic systems are well-established. The presence of three different halogens (F, Cl, Br) at positions 8, 1, and 6 respectively, will induce subtle distortions in the planarity of the isoquinoline core due to their varying atomic radii and electronic demands.

Table 1: Predicted Bond Parameters for this compound based on Analogous Structures

| Parameter | Expected Value | Rationale/Comparison |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Based on bromo-substituted aromatic compounds. |

| C-Cl Bond Length | ~1.74 Å | Typical for chloro-aza-aromatic systems. |

| C-F Bond Length | ~1.35 Å | Consistent with fluoro-aromatic compounds. |

Note: This table is predictive and based on data from analogous compounds, not on experimental data for the title compound.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The solid-state structure of this compound would be significantly influenced by non-covalent intermolecular interactions, particularly halogen bonding and π-π stacking.

Halogen Bonding: The presence of bromine, chlorine, and fluorine atoms makes this molecule a prime candidate for forming halogen bonds (XBs). A halogen bond is a highly directional, non-covalent interaction where an electron-deficient region on a halogen atom (the σ-hole) is attracted to a Lewis base, such as the nitrogen atom of a neighboring isoquinoline. nih.gov The strength of the halogen bond typically follows the order I > Br > Cl > F. mdpi.com Therefore, the bromine atom at the 6-position and the chlorine atom at the 1-position would be the most likely halogen bond donors. Potential interactions could include C−Br···N or C−Cl···N bonds between adjacent molecules. mdpi.com Studies on other halogenated heterocycles have shown that these interactions can be a dominant force in directing crystal assembly. mdpi.com

π-π Stacking: As a planar aromatic system, the isoquinoline core is expected to participate in π-π stacking interactions. libretexts.org These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. nih.gov The arrangement is driven by a combination of van der Waals forces and electrostatic interactions. In substituted quinolines, π-π interactions between the heterocyclic ring systems are a common feature, often leading to columnar or layered structures. nih.govacs.org The specific geometry (e.g., sandwich vs. displaced) would be influenced by the electronic nature and position of the halogen substituents. libretexts.org

Crystal Packing and Supramolecular Assembly

In analogous structures, such as 6-chloro- and 6-bromo-indan-1-one, the change from chlorine to bromine, despite the structural similarity, resulted in entirely different packing motifs. nih.gov The chloro derivative packed in a herringbone pattern dominated by C-H···O interactions, whereas the bromo derivative featured offset face-to-face π-stacking and Br···O interactions. nih.gov This highlights the critical role that specific halogens play in determining the supramolecular structure. For this compound, one could anticipate a complex three-dimensional network where chains or sheets formed via π-π stacking are interlinked by a network of halogen bonds, creating a robust and well-defined crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe molecular structure. While experimental spectra for this compound are unavailable, the expected vibrational modes can be predicted based on the analysis of isoquinoline and related halogenated aromatics. researchgate.net

The spectra would be dominated by vibrations associated with the isoquinoline core and the carbon-halogen bonds.

Isoquinoline Core Vibrations:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching: A series of characteristic sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹ would correspond to the stretching vibrations of the aromatic C=C and C=N bonds. researchgate.net

C-H bending: In-plane and out-of-plane C-H bending vibrations would appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of these bands is diagnostic of the substitution pattern on the aromatic rings.

Carbon-Halogen Vibrations:

C-F stretching: A strong band, typically in the 1250-1000 cm⁻¹ region, is characteristic of the C-F stretch.

C-Cl stretching: The C-Cl stretching vibration is expected to produce a strong band in the 850-550 cm⁻¹ range.

C-Br stretching: The C-Br stretch appears at lower frequencies, typically between 680-500 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C/C=N stretch | 1650 - 1400 | Strong-Medium |

| C-F stretch | 1250 - 1000 | Strong |

| C-Cl stretch | 850 - 550 | Strong |

Note: This table is predictive and based on general group frequencies and DFT calculations on related molecules. researchgate.nettandfonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Insights

UV-Visible absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. wikipedia.org The electronic properties of this compound would be dictated by the π-conjugated system of the isoquinoline core.

UV-Vis Absorption: The absorption spectrum is expected to show strong bands corresponding to π → π* transitions. libretexts.org For the parent isoquinoline, these transitions occur in the UV region. researchgate.net The presence of halogen substituents can cause a shift in the absorption maxima (a chromophoric effect). Halogens can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect (due to their lone pairs). The net effect on the absorption wavelength (bathochromic or hypsochromic shift) would depend on the complex interplay of these factors and the positions of the halogens. Studies on other substituted isoquinolines show absorption maxima typically in the range of 350-400 nm. nih.gov

Fluorescence Emission: Many isoquinoline derivatives are known to be fluorescent. nih.govresearchgate.netrsc.org Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission wavelength is always longer (lower in energy) than the absorption wavelength, with the difference known as the Stokes shift. The fluorescence quantum yield and emission maxima are sensitive to the molecular structure and the solvent environment. nih.gov Halogenation can influence fluorescence; for instance, the "heavy atom effect" of bromine can sometimes quench fluorescence by promoting intersystem crossing to the triplet state, leading to lower fluorescence intensity. nih.gov Conversely, specific halogen interactions with solvents can sometimes enhance fluorescence quantum yields. nih.gov

Table 3: Representative Photophysical Properties of Substituted Isoquinoline Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | ~440 | ~63 |

| Boroisoquinoline Derivative 1 | 355 | 410 | 55 |

Source: Data compiled from studies on various fluorescent isoquinoline derivatives to illustrate typical ranges. nih.govrsc.org

Theoretical and Computational Investigations of 6 Bromo 1 Chloro 8 Fluoroisoquinoline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are indispensable for elucidating the fundamental properties of molecules. For a molecule like 6-Bromo-1-chloro-8-fluoroisoquinoline, these methods can predict its three-dimensional structure, electronic landscape, and spectroscopic signatures with a high degree of accuracy.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is typically achieved using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. figshare.com

For this compound, the isoquinoline (B145761) core is expected to be largely planar. The geometry optimization would refine the bond lengths and angles from an initial guess. The presence of the three different halogen substituents (Fluorine, Chlorine, and Bromine) at positions 8, 1, and 6 respectively, will induce minor distortions in the planarity of the isoquinoline ring system due to steric and electronic effects. The C-Br, C-Cl, and C-F bond lengths will be key parameters, reflecting the interplay of bond strength and the size of the halogen atoms. Conformational analysis for this rigid heterocyclic system is straightforward as there are no freely rotating single bonds that would lead to distinct conformers.

Table 1: Predicted Geometrical Parameters for this compound The following data is predictive and based on typical values for related structures calculated with DFT methods.

| Parameter | Predicted Value |

| C1-Cl Bond Length | ~1.74 Å |

| C6-Br Bond Length | ~1.90 Å |

| C8-F Bond Length | ~1.36 Å |

| C1-N-C8a Bond Angle | ~117° |

| Dihedral Angle (planarity) | < 1° |

Understanding the electronic structure is crucial for predicting a molecule's reactivity and photophysical properties. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. figshare.com

For this compound, the HOMO is expected to be a π-orbital distributed across the isoquinoline ring system, while the LUMO will likely be a π*-orbital. The halogen substituents, being electron-withdrawing, will lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline. An analysis of the molecular orbitals would reveal the specific atomic contributions to these frontier orbitals.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the electronegative nitrogen and halogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms of the aromatic ring.

Table 2: Predicted Electronic Properties of this compound The following data is predictive and based on typical values for related structures calculated with DFT methods.

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Energy Gap | ~ 4.7 eV |

| Dipole Moment | ~ 2.5 D |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. tsijournals.com The predicted shifts for this compound would show characteristic patterns influenced by the electron-withdrawing effects of the nitrogen and halogen atoms. For instance, the carbon atoms directly bonded to the halogens (C1, C6, C8) would exhibit significant shifts in their ¹³C NMR spectra.

Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, C=C and C=N ring stretches, and the characteristic C-X (X=F, Cl, Br) vibrations. researchgate.net

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. The calculations would likely predict several π-π* transitions in the UV region, with the exact wavelengths and intensities being influenced by the substitution pattern on the isoquinoline core.

Reactivity and Selectivity Prediction through Computational Descriptors

Beyond static properties, computational chemistry can predict how a molecule will behave in a chemical reaction. Reactivity descriptors derived from DFT calculations offer quantitative measures of reaction sites.

Fukui functions are powerful tools for identifying the most reactive sites within a molecule. researchgate.netscholarsresearchlibrary.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions (fk+, fk-, fk0) are used to pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack, respectively.

For this compound, one would expect the nitrogen atom to be a likely site for electrophilic attack due to its lone pair of electrons. The carbon atoms of the ring system would also exhibit varying reactivities. The analysis of Fukui functions would provide a more nuanced picture, quantifying the reactivity of each atomic site and predicting the regioselectivity of various reactions. Local softness, a related concept, would further refine these predictions.

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. wikipedia.orgacs.org Calculating the BDEs for the C-Br, C-Cl, and C-F bonds in this compound is crucial for predicting its behavior in reactions involving bond cleavage, such as in metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is weaker than the C-Cl bond, which in turn is weaker than the C-F bond. researchgate.net This suggests that reactions involving the cleavage of a carbon-halogen bond would likely occur preferentially at the C6-Br position.

For more complex reaction mechanisms, computational chemists can calculate the structures and energies of transition states. By mapping the entire reaction pathway, it is possible to determine the activation energies and reaction rates, providing a detailed understanding of the reaction mechanism at a molecular level.

Table 3: Predicted Bond Dissociation Energies (BDE) for this compound The following data is predictive and based on typical values for related aromatic compounds.

| Bond | Predicted BDE (kcal/mol) |

| C6-Br | ~80-85 |

| C1-Cl | ~90-95 |

| C8-F | ~115-120 |

Intermolecular Interactions and Non-Covalent Bonding Analysis

The presence of bromine, chlorine, and fluorine atoms on the isoquinoline scaffold of this compound introduces a range of non-covalent interactions that are crucial in determining its solid-state structure and its interactions with other molecules.

Halogen Bonding and its Role in Supramolecular Chemistry and Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the outer side of the halogen atom along the R-X bond axis (where R is the remainder of the molecule and X is the halogen). richmond.edu

In this compound, both the bromine and chlorine atoms are capable of participating in halogen bonding. The strength of the halogen bond is influenced by the polarizability of the halogen atom, with heavier halogens generally forming stronger bonds. nih.gov Therefore, the bromine atom in this molecule would be expected to be a more potent halogen bond donor than the chlorine atom.

Computational studies on similar halogenated aromatic compounds have demonstrated the directional nature of halogen bonds, with typical C-X···N/O angles approaching linearity (around 180°). acs.org The interaction energies of halogen bonds can be significant, ranging from a few kJ/mol to tens of kJ/mol, making them a valuable tool in crystal engineering and the design of supramolecular assemblies. acs.org For instance, the cooperative action of halogen bonding with other non-covalent interactions can lead to the formation of well-defined two-dimensional supramolecular organic frameworks. mdpi.com

The principles of halogen bonding are instrumental in designing co-crystals and other solid-state forms with desired physical and chemical properties. nih.gov By selecting appropriate halogen bond acceptors, it is possible to guide the self-assembly of molecules like this compound into specific architectures.

Below is a table summarizing the general characteristics of halogen bonds involving bromine and chlorine, which are relevant to the target molecule.

| Halogen Bond Donor | Typical Acceptor Atoms | Interaction Energy (kJ/mol) | C-X···Acceptor Angle |

| C-Br | N, O, S, Halide ions | 10 - 40 | ~180° |

| C-Cl | N, O, S, Halide ions | 5 - 25 | ~180° |

Note: The values presented are typical ranges and can vary depending on the specific molecular environment.

π-π Stacking and C-H···X Hydrogen Bonding Interactions

The aromatic isoquinoline core of this compound facilitates π-π stacking interactions, which are non-covalent interactions between aromatic rings. rsc.org These interactions can be broadly categorized into face-to-face and edge-to-face arrangements. The presence of electronegative halogen substituents can influence the nature and strength of these interactions by modulating the quadrupole moment of the aromatic ring. rsc.org

In addition to π-π stacking, weak hydrogen bonds of the C-H···X type (where X is a halogen) can also play a role in the crystal packing of halogenated organic molecules. rsc.org In the case of this compound, the aromatic C-H bonds can act as hydrogen bond donors, while the halogen atoms, particularly the highly electronegative fluorine atom, can act as acceptors. rsc.org

Ab initio molecular dynamics studies on similar simple aromatic molecules have shown that the presence of electronegative atoms influences hydrogen bonding behavior. nih.gov While fluorine is a poor halogen bond donor, its high electronegativity makes it a potential, albeit weak, hydrogen bond acceptor.

Molecular Modeling for Ligand Design and Host-Guest Interactions (Theoretical Principles)

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. alliedacademies.org For a molecule like this compound, these techniques are invaluable for designing it as a ligand for a specific biological target or as a guest in a host-guest system.

The fundamental principle behind molecular modeling in this context is to predict the binding affinity and selectivity of the ligand for its receptor. alliedacademies.org This is achieved through methods such as molecular docking and molecular dynamics simulations.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. alliedacademies.org Docking algorithms explore various conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding energy. The halogen atoms on this compound can significantly influence its docking profile through specific halogen bonding interactions with amino acid residues in a protein binding pocket. acs.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. alliedacademies.org These simulations provide insights into the stability of the complex, conformational changes, and the role of solvent molecules.

The theoretical principles of these methods rely on classical mechanics and force fields to describe the potential energy of the system. The accuracy of the predictions is highly dependent on the quality of the force field parameters, especially for less common functionalities like the polychlorinated isoquinoline core.

In Silico Mechanistic Studies of Organic Transformations Involving Halogenated Isoquinolines

In silico mechanistic studies employ computational chemistry methods, primarily Density Functional Theory (DFT), to investigate the reaction mechanisms of organic transformations. nih.gov For halogenated isoquinolines like this compound, these studies can elucidate the energetics of reaction pathways, identify transition states, and predict reaction outcomes.

For example, in nucleophilic aromatic substitution reactions, which are common for chloro-isoquinolines, DFT calculations can be used to model the potential energy surface of the reaction. This allows for the determination of activation energies for different pathways, thus predicting the regioselectivity of the substitution.

Natural Bond Orbital (NBO) analysis is another powerful tool used in these studies to investigate charge transfer and bonding interactions during a reaction. nih.gov By analyzing the donor-acceptor interactions between orbitals, researchers can gain a deeper understanding of the electronic factors that govern the reaction mechanism.

The following table outlines the key computational methods used in in silico mechanistic studies and their applications.

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of reaction energies, activation barriers, and transition state geometries. |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution, orbital interactions, and bonding changes throughout a reaction. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of non-covalent interactions that may influence reactivity. nih.gov |

Potential Applications As Building Blocks and Precursors in Advanced Materials Science

Role in the Synthesis of Functionalized Organic Semiconductors and Conductors

The development of functionalized organic semiconductors and conductors is a cornerstone of modern materials science, with applications ranging from flexible electronics to energy-efficient lighting. The inherent properties of 6-Bromo-1-chloro-8-fluoroisoquinoline make it a valuable component in the synthesis of these materials. The presence of multiple halogen atoms can be exploited to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge transport.

Researchers are exploring the use of this compound as a foundational structure to which other functional groups can be attached. Through cross-coupling reactions, the bromine and chlorine atoms can be substituted with various organic moieties, leading to the creation of extended π-conjugated systems. These systems are the basis for organic materials that can conduct electricity. The fluorine atom, with its high electronegativity, can further modulate the electronic characteristics and improve the stability of the resulting semiconductor materials.

Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells)